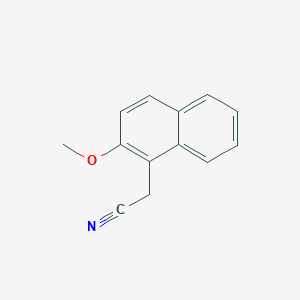

2-(2-Methoxynaphthalen-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRJVFNBFXVKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293523 | |

| Record name | 2-Methoxy-1-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-97-8 | |

| Record name | 2-Methoxy-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methoxynaphthalen-1-yl)acetonitrile CAS 71056-97-8 properties

This guide details the technical profile, synthesis, and analytical applications of 2-(2-Methoxynaphthalen-1-yl)acetonitrile (CAS 71056-97-8).

Executive Summary

2-(2-Methoxynaphthalen-1-yl)acetonitrile is a critical regioisomer of the primary intermediate used in the synthesis of Agomelatine (a melatonergic antidepressant). While Agomelatine is derived from the 1,7-isomer [(7-methoxy-1-naphthyl)acetonitrile], the 1,2-isomer (CAS 71056-97-8) forms as a process-related impurity during non-selective chloromethylation of methoxynaphthalenes. Consequently, this compound serves as an essential Impurity Reference Standard for validation in Good Manufacturing Practice (GMP) protocols, ensuring the isomeric purity of the final drug substance.

Part 1: Chemical & Physical Profile[1]

| Property | Specification |

| Chemical Name | 2-(2-Methoxynaphthalen-1-yl)acetonitrile |

| CAS Number | 71056-97-8 |

| Synonyms | (2-Methoxy-1-naphthyl)acetonitrile; 1-Cyanomethyl-2-methoxynaphthalene |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Structural Feature | Naphthalene core with a methoxy group at C2 and an acetonitrile group at C1 (Ortho-substitution) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Dichloromethane (DCM), DMSO, Acetonitrile; Insoluble in Water |

| Key Application | HPLC Impurity Standard for Agomelatine; Synthetic Intermediate |

Part 2: Synthetic Pathways & Mechanism

The synthesis of CAS 71056-97-8 typically follows a two-step sequence starting from 2-methoxynaphthalene (Nerolin) . This pathway highlights the electrophilic substitution preference at the 1-position (alpha) due to the activating influence of the 2-methoxy group.

Step 1: Chloromethylation (Blanc Reaction)

The introduction of the chloromethyl group is achieved via the Blanc reaction.[1] The 1-position is electronically favored (ortho to the methoxy group and alpha on the naphthalene ring).

-

Reagents: 2-Methoxynaphthalene, Paraformaldehyde, HCl (gas or conc.), ZnCl₂ (catalyst).[2]

-

Solvent: Glacial acetic acid or Dichloromethane.

-

Conditions: 60–80°C for 4–6 hours.

-

Mechanism: Generation of a hydroxymethyl cation equivalent, electrophilic attack at C1, followed by substitution with chloride.

-

Intermediate: 1-(Chloromethyl)-2-methoxynaphthalene (MP: ~122–123°C).[3]

Step 2: Nucleophilic Cyanation

The chloromethyl intermediate undergoes Sₙ2 substitution with a cyanide source to form the target nitrile.

-

Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).

-

Solvent: DMSO, DMF, or Ethanol/Water (with phase transfer catalyst).

-

Conditions: 60–80°C for 2–4 hours.

-

Workup: Quench with water, extract with Ethyl Acetate, recrystallize from Ethanol.

Pathway Visualization

Figure 1: Synthesis of CAS 71056-97-8 and its relationship to Agomelatine.

Part 3: Application in Drug Development (Impurity Profiling)

In the context of Agomelatine manufacturing, CAS 71056-97-8 is a Critical Quality Attribute (CQA) marker. The commercial synthesis of Agomelatine targets the 1,7-isomer ; however, starting materials often contain trace 2-methoxynaphthalene, or non-regioselective conditions can lead to the 1,2-isomer.

Analytical Separation Strategy (HPLC)

To validate the purity of Agomelatine, researchers must demonstrate the ability to resolve the 1,2-isomer (Impurity) from the 1,7-isomer (Active).

-

Column: C18 (Octadecyl) or Phenyl-Hexyl (offers superior selectivity for aromatic isomers).

-

Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0 min: 80% A / 20% B

-

15 min: 20% A / 80% B

-

20 min: 20% A / 80% B

-

-

Detection: UV at 230 nm (Naphthalene absorption max).

-

Expected Elution: The 1,2-isomer (CAS 71056-97-8) typically elutes later than the 1,7-isomer on standard C18 columns due to the "ortho-effect" and higher lipophilicity resulting from the compact shielding of the polar groups.

NMR Identification Criteria

Differentiation between the 1,2-isomer and 1,7-isomer is definitive via ¹H NMR:

-

1,2-Isomer (Target): The protons at C3 and C4 appear as doublets with a characteristic ortho-coupling (~9 Hz). The shielding effect of the C1-substituent on the C2-methoxy group is pronounced.

-

1,7-Isomer (Agomelatine precursor): The protons at C1 and C2 are not vicinal in the same way; the substitution pattern is "meta-like" across rings, leading to distinct splitting patterns (singlets/doublets with meta-coupling).

Part 4: Safety & Handling Protocols

Warning: This synthesis involves Cyanide salts and Chloromethylated aromatics .

-

Cyanide Hazard: NaCN/KCN are fatal if swallowed or in contact with acid (HCN gas evolution).

-

Protocol: Always maintain pH > 10 in waste streams. Use bleach (sodium hypochlorite) to quench cyanide waste before disposal.

-

-

Alkylating Agent: 1-(Chloromethyl)-2-methoxynaphthalene is a potent alkylating agent and potential carcinogen.

-

Protocol: Double-glove (Nitrile) and use a localized exhaust ventilation (fume hood).

-

-

Storage: Store CAS 71056-97-8 in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the corresponding amide/acid.

References

-

European Medicines Agency (EMA). (2007). Assessment Report for Valdoxan (Agomelatine). Procedure No. EMEA/H/C/915. Link

-

BenchChem. (2025).[2][1][4][5] Technical Guide to 1-(Chloromethyl)-2-methoxynaphthalene Synthesis. Link[2][1]

- Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry, 35(8), 1484-1486. (Foundational chemistry for naphthyl-acetonitriles).

-

Simson Pharma. (2024). Agomelatine Impurity Standards and Profiling. Link

-

ChemicalBook. (2024). Product Entry: 2-(2-Methoxynaphthalen-1-yl)acetonitrile. Link

Sources

1-Cyanomethyl-2-Methoxynaphthalene: Structural Analysis & Synthetic Utility in Melatonergic Drug Discovery

The following technical guide provides an in-depth analysis of 1-cyanomethyl-2-methoxynaphthalene , a critical structural isomer in the research of melatonergic ligands.

Executive Summary

1-Cyanomethyl-2-methoxynaphthalene (also known as (2-methoxy-1-naphthyl)acetonitrile ) is a bicyclic aromatic nitrile used primarily as a strategic intermediate in the synthesis of melatonin receptor agonists. While it shares the same molecular formula (C₁₃H₁₁NO) with the key intermediate for Agomelatine (Valdoxan), it is a positional isomer.

This guide details the physicochemical properties, synthetic pathways, and spectroscopic characterization of this compound. It is intended for medicinal chemists and process scientists distinguishing between isomeric impurities or exploring Structure-Activity Relationships (SAR) in the naphthalene-based melatonergic pharmacophore.

Molecular Architecture & Physicochemical Properties[1]

The compound consists of a naphthalene core substituted with a methoxy group at position 2 and a cyanomethyl (acetonitrile) group at position 1. This specific substitution pattern creates a steric and electronic environment distinct from the 7-methoxy isomer used in commercial antidepressants.

Structural Specifications

| Property | Data |

| IUPAC Name | 2-(2-Methoxynaphthalen-1-yl)acetonitrile |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Physical State | Beige crystalline solid |

| Melting Point | 95.4°C ± 0.2°C |

| Solubility | Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Nitrile (-CN), Ether (-OCH₃), Naphthalene Ring |

Isomeric Distinction

It is critical to distinguish this compound from its pharmacological isomer:

-

Target (This Guide): 1-cyanomethyl-2-methoxynaphthalene (Precursor to "Iso-Agomelatine" analogs).

-

Commercial Drug Intermediate: (7-methoxy-1-naphthyl)acetonitrile (CAS 138113-08-3, Precursor to Agomelatine).[1]

The 1,2-substitution pattern results in significant steric hindrance around the nitrile group compared to the 1,7-pattern, influencing both reactivity and the binding affinity of downstream amides.

Synthetic Pathways & Process Chemistry[8][9]

The synthesis of 1-cyanomethyl-2-methoxynaphthalene typically utilizes 2-methoxynaphthalene (Nerolin) as the starting material. The electron-donating methoxy group directs electrophilic substitution primarily to the 1-position (alpha), facilitating high regioselectivity.

Synthesis Workflow

The most robust route involves chloromethylation followed by nucleophilic substitution .

Step 1: Chloromethylation (Blanc Reaction conditions)

-

Reagents: Paraformaldehyde, HCl (gas), ZnCl₂ (catalyst), or Paraformaldehyde/HBr/Acetic Acid.

-

Mechanism: Electrophilic aromatic substitution. The methoxy group activates the 1-position.

-

Intermediate: 1-(Chloromethyl)-2-methoxynaphthalene.

-

Critical Control: Temperature must be controlled (<10°C) to prevent bis-chloromethylation or polymerization.

Step 2: Cyanation

-

Reagents: NaCN or KCN.

-

Solvent: DMSO or Ethanol/Water gradient.

-

Protocol: The chloromethyl intermediate is treated with cyanide. DMSO is preferred for rate enhancement via cation solvation.

-

Purification: Recrystallization from Hexane/Ethyl Acetate yields the beige crystals described in patent literature .

Reaction Pathway Diagram (DOT)

Figure 1: Synthetic route from 2-methoxynaphthalene to the target nitrile, contrasting with the Agomelatine intermediate pathway.

Analytical Characterization

Validating the structure requires differentiating the 1,2-substitution from other isomers. Nuclear Magnetic Resonance (NMR) is the definitive method.

Proton NMR Spectroscopy (¹H NMR)

Data derived from experimental patent records in CDCl₃ at 200 MHz .

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.94 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak. |

| 4.05 | Singlet (s) | 2H | -CH₂-CN | Methylene protons adjacent to nitrile. |

| 7.18 - 7.83 | Multiplet (m) | 6H | Ar-H | Naphthalene aromatic protons. |

Interpretation:

-

The singlet at 4.05 ppm confirms the presence of the isolated methylene group connecting the ring to the nitrile.

-

The absence of coupling for the methylene protons confirms they are not adjacent to other alkyl protons, consistent with the 1-position substitution on the ring.

Infrared Spectroscopy (IR)

-

Nitrile Stretch: A distinct, sharp band at ~2240–2250 cm⁻¹ .

-

Ether Stretch: Bands in the 1250–1050 cm⁻¹ region (C-O-C asymmetric stretch).

Applications in Drug Development

Melatonergic Agonist Synthesis

This nitrile is the direct precursor to N-[2-(2-methoxynaphthalen-1-yl)ethyl]acetamide , a structural analog of Agomelatine.

-

Reduction: The nitrile is reduced (using H₂/Raney Ni or LiAlH₄) to the corresponding ethylamine: 2-(2-methoxynaphthalen-1-yl)ethanamine .

-

Acetylation: The amine is reacted with acetic anhydride to form the acetamide.

SAR Studies (Structure-Activity Relationship)

Researchers use this isomer to map the binding pocket of MT₁ and MT₂ receptors.

-

Agomelatine (7-methoxy): High affinity (Ki ~ 0.1 nM).

-

1,2-Isomer (Target): Used to determine if the position of the methoxy group is essential for hydrogen bonding within the receptor active site. The steric bulk at position 1 (peri-interaction with position 8) also provides data on the conformational space allowed by the receptor.

Impurity Profiling

In the synthesis of naphthalene-based drugs, migration of substituents or contamination of starting materials can lead to isomeric impurities. This compound serves as a Reference Standard to quantify impurities in the production of 2-substituted naphthalene pharmaceuticals.

Safety and Handling Protocols

-

Cyanide Hazards: The synthesis involves NaCN/KCN. All reactions must be performed in a well-ventilated fume hood with a cyanide destruction protocol (e.g., bleach quenching) in place.

-

Alkylating Agents: The intermediate 1-chloromethyl-2-methoxynaphthalene is a potent alkylating agent and potential carcinogen. Double-gloving and barrier protection are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich naphthalene ring.

References

-

European Patent Office. (1994). Arylalkyl(thio)amides with melatonine receptor selectivity and process for their preparation. Patent EP0591057A1. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66549, N-(2-Methoxynaphthalen-1-yl)acetamide.[2] Retrieved from .

-

BenchChem. (2025). Spectroscopic Differentiation of 1-(Chloromethyl)-2-methoxynaphthalene Isomers. Retrieved from .

-

ChemicalBook. (2025). 2-Methoxynaphthalene NMR and Properties. Retrieved from .[3]

Sources

- 1. 7-Methoxy-1-naphthylacetonitrile 138113-08-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. N-(2-Methoxynaphthalen-1-yl) acetamide | C13H13NO2 | CID 66549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 138113-08-3 | CAS DataBase [m.chemicalbook.com]

Difference between 2-methoxy and 7-methoxy naphthalene acetonitrile isomers

An In-Depth Technical Guide to the Structural and Functional Divergence of 2-Methoxy and 7-Methoxy Naphthalene Acetonitrile Isomers

Abstract

The naphthalene scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this bicyclic aromatic system gives rise to a vast chemical space, where subtle changes in substituent patterns can lead to profound shifts in biological activity. This technical guide provides a detailed comparative analysis of two key positional isomers: 2-(6-methoxynaphthalen-2-yl)acetonitrile and 2-(7-methoxynaphthalen-1-yl)acetonitrile. While structurally similar, these molecules serve as precursors to vastly different classes of drugs—the anti-inflammatory agent Naproxen and the antidepressant Agomelatine, respectively. This document explores the critical differences in their physicochemical properties, synthetic pathways, and biological significance, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Positional Isomerism in Naphthalene Scaffolds

Naphthalene derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects.[1][2][3] The rigid, planar structure of the naphthalene ring system provides an ideal framework for interacting with biological targets. However, the true therapeutic potential is unlocked through precise functionalization.

Isomerism, particularly positional isomerism, is a fundamental concept that dictates the ultimate function of a molecule. The placement of a substituent, such as the electron-donating methoxy (-OCH₃) group, dramatically influences the molecule's electronic distribution, steric profile, and metabolic fate. This guide dissects the consequences of placing the methoxy group at the C-2 (or C-6) versus the C-7 position of the naphthalene ring, in conjunction with a cyanomethyl group. This comparison serves as a powerful case study in how isomeric differences are leveraged in modern drug design to achieve specific therapeutic outcomes.

Physicochemical and Spectroscopic Characterization

The initial step in understanding any active pharmaceutical ingredient (API) or its intermediate is a thorough characterization of its physical and chemical properties. These data are crucial for identification, purity assessment, and formulation development.

Isomer A: 2-(6-Methoxynaphthalen-2-yl)acetonitrile (Naproxen Precursor)

This isomer is a critical intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[4][5] The methoxy group at the C-6 position and the acetonitrile at the C-2 position define its chemical identity.

Table 1: Physicochemical Properties of 2-(6-Methoxynaphthalen-2-yl)acetonitrile

| Property | Value | Source(s) |

| CAS Number | 71056-96-7 | [6] |

| Molecular Formula | C₁₃H₁₁NO | [6] |

| Molecular Weight | 197.23 g/mol | [6] |

| Appearance | (Data not widely published, typically a solid) | - |

| XLogP3 | 2.8 | [6] |

Spectroscopic Profile: Detailed spectroscopic data for this specific acetonitrile derivative is not extensively published. However, the characteristics can be inferred from its parent structure, 2-methoxynaphthalene.

-

UV Spectroscopy: The UV spectrum is expected to show absorption maxima around 220-240 nm and 280-300 nm, corresponding to the π-π* transitions of the naphthalene ring.[7]

-

IR Spectroscopy: Key absorption bands would include aromatic C-H stretching (3050-3100 cm⁻¹), C≡N (nitrile) stretching (~2250 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O (ether) stretching (1250-1300 cm⁻¹).[7]

-

¹H NMR Spectroscopy: Protons on the naphthalene ring would appear in the aromatic region (δ 7.0-8.0 ppm), with a characteristic singlet for the methoxy group protons around δ 3.9 ppm and a singlet for the methylene protons of the acetonitrile group.

Isomer B: 2-(7-Methoxynaphthalen-1-yl)acetonitrile (Agomelatine Precursor)

This isomer has been studied extensively due to its role as the penultimate intermediate in the synthesis of the novel antidepressant Agomelatine.[8][9] The placement of the methoxy group at C-7 and the acetonitrile at C-1 is crucial for its eventual conversion into the final drug product.

Table 2: Physicochemical Properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile

| Property | Value | Source(s) |

| CAS Number | 138113-08-3 | [8][10][11] |

| Molecular Formula | C₁₃H₁₁NO | [8][10] |

| Molecular Weight | 197.23 g/mol | [8][10][11] |

| Appearance | Orange powder/crystal | [8] |

| Melting Point | 81-83 °C | [8][12] |

| Solubility | Soluble in Acetone, DMSO | [8] |

| XLogP3 | 2.8 | [10] |

Spectroscopic Profile: Crystallographic and NMR data for this isomer are well-documented.

-

¹H NMR (300 MHz, CDCl₃): δ 3.98 (s, 3H, -OCH₃), 4.09 (s, 2H, -CH₂CN), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=8.7, 2.4 Hz, 1H), 7.42 (d, J=8.1 Hz, 1H), 7.73 (d, J=8.7 Hz, 1H), 7.85 (d, J=8.1 Hz, 1H).[8]

-

Crystal Structure: The molecule is nearly planar, and in the crystalline state, weak aromatic π–π stacking interactions help stabilize the structure, with a centroid–centroid distance of 3.758 Å.[13]

Comparative Analysis

The most apparent physical difference is the melting point, with the Agomelatine precursor having a defined range of 81-83 °C.[8][12] This difference, though seemingly minor, reflects the distinct crystal packing arrangements dictated by the isomeric structures.[13] The electronic influence of the methoxy group's position is a more critical differentiator, impacting the chemical reactivity and, ultimately, the synthetic strategies employed for each isomer.

Synthesis and Chemical Reactivity

The causality behind the chosen synthetic pathways for these isomers is rooted in the principles of regioselectivity and the availability of starting materials. The goal is not merely to construct the molecule but to do so in a manner that is efficient, scalable, and industrially viable.

Synthesis of 2-(7-Methoxynaphthalen-1-yl)acetonitrile

The industrial importance of Agomelatine has driven significant process optimization for this intermediate. A common and effective route begins with 7-methoxy-3,4-dihydronaphthalene acetonitrile, which is aromatized to yield the target compound.[14]

Experimental Protocol: Aromatization via Oxidation

-

Reaction Setup: In a suitable pressure reactor, charge 7-methoxy-3,4-dihydronaphthalene acetonitrile (0.1 moles), a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.005 moles), and a halogenated solvent such as dichloromethane (150 mL).[14]

-

Oxidation: Pressurize the reactor with oxygen (e.g., 2 kPa) and stir the mixture at room temperature.[14]

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of oxygen uptake, typically occurring over several hours.[14]

-

Workup: Upon completion, the reaction mixture is quenched by pouring it into a saturated sodium bicarbonate solution for washing. The organic layer is separated, washed with water, and then concentrated under reduced pressure.[14]

-

Purification: The crude residue is recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure 7-methoxynaphthaleneacetonitrile product.[14]

Why this method? The use of catalytic DDQ with oxygen as the terminal oxidant represents a greener and more cost-effective approach compared to stoichiometric DDQ, which generates significant waste and complicates purification.[9][14] This choice reflects a core principle of modern process chemistry: maximizing efficiency while minimizing environmental impact.

Caption: Synthesis workflow for the Agomelatine precursor.

Synthesis of 2-(6-Methoxynaphthalen-2-yl)acetonitrile

The synthesis of the Naproxen precursor often starts from more fundamental building blocks, such as 2-naphthol. The sequence involves establishing the methoxy and bromo functionalities, which then allows for the introduction of the acetonitrile group.

Experimental Protocol: Synthesis from 6-Bromo-2-methoxynaphthalene

-

Grignard Formation (Self-Validating Step): In a flame-dried, three-necked flask under a nitrogen atmosphere, react magnesium turnings (1.1 mole) with 6-bromo-2-methoxynaphthalene (1 mole) in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.[15] The initiation of the reaction (spontaneous reflux) confirms the anhydrous conditions and reagent activity.

-

Formylation: The resulting Grignard reagent is then reacted with a formylating agent (e.g., N,N-dimethylformamide) followed by acidic workup to produce 6-methoxy-2-naphthaldehyde.

-

Reduction to Alcohol: The aldehyde is reduced to the corresponding alcohol, (6-methoxy-2-naphthyl)methanol, using a standard reducing agent like sodium borohydride in ethanol.

-

Conversion to Chloride: The alcohol is converted to the more reactive benzylic chloride, 2-(chloromethyl)-6-methoxynaphthalene, using thionyl chloride (SOCl₂) or a similar reagent.

-

Cyanation: The final step involves a nucleophilic substitution reaction where the chloromethyl intermediate is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetone to yield the target 2-(6-methoxynaphthalen-2-yl)acetonitrile.

Why this method? This multi-step synthesis is a classic demonstration of functional group interconversion. Each step is a high-yielding, well-understood transformation. The conversion to a halide (Step 4) is a critical activation step, turning the poor hydroxyl leaving group into a good chloride leaving group, which is readily displaced by the cyanide nucleophile.

Caption: Multi-step synthesis workflow for the Naproxen precursor.

Biological Significance and Applications

The profound difference between these two isomers is most evident in their end applications. The distinct substitution patterns orient the molecules to interact with entirely different biological targets, leading to disparate therapeutic effects.

2-(7-Methoxynaphthalen-1-yl)acetonitrile: Gateway to a Novel Antidepressant

This isomer is a dedicated precursor to Agomelatine. The synthesis is completed by reducing the nitrile group to a primary amine, followed by N-acetylation.

-

Mechanism of Action: Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT₂C receptor antagonist.[9] This dual mechanism is believed to resynchronize circadian rhythms that are disrupted in depressive disorders, offering a different therapeutic approach from traditional SSRIs.[16] The specific 7-methoxy-1-substituted pattern is essential for optimal binding to the melatonin receptors.

Caption: Path from precursor to the biological action of Agomelatine.

2-(6-Methoxynaphthalen-2-yl)acetonitrile: Building Block for an NSAID

This isomer is converted to Naproxen through hydrolysis of the nitrile to a carboxylic acid and subsequent α-methylation to create the chiral propionic acid side chain.

-

Mechanism of Action: Naproxen is a non-selective cyclooxygenase (COX) inhibitor. By blocking the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4] The 2,6-substitution pattern is a well-established motif for this class of anti-inflammatory drugs.

Caption: Path from precursor to the biological action of Naproxen.

Table 3: Comparative Biological Profile of Isomer-Derived Drugs

| Feature | Agomelatine (from 7-Methoxy Isomer) | Naproxen (from 2-Methoxy Isomer) |

| Drug Class | Atypical Antidepressant | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

| Primary Indication | Major Depressive Disorder | Pain, Inflammation, Arthritis |

| Biological Target(s) | MT1/MT2 Receptors, 5-HT₂C Receptor | COX-1 and COX-2 Enzymes |

| Core Mechanism | Circadian Rhythm Modulation | Prostaglandin Synthesis Inhibition |

Conclusion

The comparative analysis of 2-(6-methoxynaphthalen-2-yl)acetonitrile and 2-(7-methoxynaphthalen-1-yl)acetonitrile provides a compelling illustration of the power of positional isomerism in drug development. A simple shift of a methoxy group from one position on the naphthalene ring to another fundamentally alters the molecule's properties and directs its synthetic and biological trajectory. The 7-methoxy isomer leads to a centrally-acting antidepressant that modulates the melatonergic system, while the 2-methoxy isomer yields a peripherally-acting anti-inflammatory agent that targets the cyclooxygenase pathway. For researchers and scientists, this isomeric pair underscores the critical importance of precise structural control in the design of novel therapeutics and serves as a foundational example of how structure dictates function.

References

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2025, April 26). Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Methoxy-1'-acetonaphthone. National Center for Biotechnology Information. Retrieved from [Link]

-

Yous, S., & Andrieux, J. (2010). 2-(7-Methoxy-1-naphthyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1868. Retrieved from [Link]

-

PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Eureka. (2017, March 29). 7-methoxy naphthyl acetonitrile synthesis method. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.

-

Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-METHOXYNAPHTHALENE EXTRA PURE. Retrieved from [Link]

- Google Patents. (n.d.). US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

- Google Patents. (n.d.). US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene.

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23). Retrieved from [Link]

-

Belloli, E., et al. (2001). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases. Journal of Chromatography A, 907(1-2), 101-13. Retrieved from [Link]

-

Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Zaki, E. R., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 1-15. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 6. 2-(6-Methoxynaphthalen-2-yl)acetonitrile | C13H11NO | CID 9990292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 10. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 [chemicalbook.com]

- 12. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | 138113-08-3 [sigmaaldrich.com]

- 13. 2-(7-Methoxy-1-naphthyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-methoxy naphthyl acetonitrile synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

(2-Methoxy-1-naphthyl)acetonitrile molecular weight and formula

An In-Depth Technical Guide to (2-Methoxy-1-naphthyl)acetonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with (2-Methoxy-1-naphthyl)acetonitrile. Its primary role as a pivotal intermediate in the synthesis of the novel antidepressant Agomelatine underscores its significance in medicinal chemistry. This document provides an in-depth exploration of its chemical and physical properties, validated synthesis protocols, characterization methodologies, and critical safety considerations.

Core Molecular and Physical Properties

(2-Methoxy-1-naphthyl)acetonitrile, also known by its IUPAC name 2-(7-methoxynaphthalen-1-yl)acetonitrile, is a solid organic compound.[1] It is recognized as a key intermediate in the synthesis of Agomelatine, a melatonin receptor agonist and 5-HT2C receptor antagonist used in the treatment of major depressive disorders.[2][3] The compound's structure features a naphthalene ring substituted with a methoxy group at the 7-position and an acetonitrile group at the 1-position.[2]

A summary of its fundamental properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [1][4][5][6] |

| Molecular Weight | 197.23 g/mol | [4][7][8] |

| CAS Number | 138113-08-3 | [4][5] |

| Appearance | White to light orange powder/crystal | [2][8] |

| Melting Point | 81-83 °C | [2][8] |

| Solubility | Soluble in DMSO, Acetone; Slightly soluble in Methanol | [2][8] |

Synthesis Pathway and Experimental Protocol

The synthesis of (2-Methoxy-1-naphthyl)acetonitrile is a critical process for the subsequent production of Agomelatine. One established laboratory-scale method involves the dehydration of (7-Methoxy-1-naphthyl)acetamide.[7] An alternative industrial-scale approach begins with 7-methoxy-1-tetralone, which is more cost-effective and suitable for large-scale production.[3]

The causality behind this choice of starting material in industrial settings is driven by factors such as raw material cost, atom economy, and process safety. 7-methoxy-1-tetralone provides a convergent and efficient route to the desired acetonitrile derivative.

Caption: Comparative workflows for the synthesis of (2-Methoxy-1-naphthyl)acetonitrile.

Detailed Industrial Synthesis Protocol

This protocol is adapted from a patented industrial process, designed for high yield and purity.[3]

Objective: To synthesize (7-methoxy-1-naphthyl)acetonitrile from 7-methoxy-1-tetralone.

Materials:

-

7-methoxy-1-tetralone

-

Cyanoacetic acid

-

Heptanoic acid

-

Aniline

-

Toluene

-

Ethanol/water (80/20) mixture

Procedure:

-

Reaction Setup: In a suitable reactor, charge 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 11.0 kg of aniline in toluene.

-

Reflux: Heat the mixture to reflux. The progress of the reaction is monitored until all the starting 7-methoxy-1-tetralone has been consumed. This step involves a condensation reaction followed by dehydration and aromatization.

-

Cooling and Filtration: Once the reaction is complete, cool the solution and filter to remove any solid by-products.

-

Solvent Removal: Remove the toluene from the filtrate by evaporation under reduced pressure.

-

Recrystallization: The resulting solid residue is then recrystallized from an ethanol/water (80/20) mixture. This step is crucial for purification, removing unreacted starting materials and side products.

-

Drying: The purified crystals of (7-methoxy-1-naphthyl)acetonitrile are collected and dried.

Expected Outcome: This process yields the final product with a chemical purity exceeding 99% and a yield of approximately 91%.[3] The melting point of the purified product is 83°C.[3]

Analytical Characterization: Ensuring Purity and Identity

The validation of (2-Methoxy-1-naphthyl)acetonitrile's identity and the quantification of its purity are paramount, especially for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) and X-ray crystallography are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of (2-Methoxy-1-naphthyl)acetonitrile.[2] The self-validating nature of a well-developed HPLC protocol ensures reliable and reproducible results.

General HPLC Protocol

Objective: To determine the purity of a sample of (2-Methoxy-1-naphthyl)acetonitrile.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

(2-Methoxy-1-naphthyl)acetonitrile reference standard

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in methanol to prepare a standard solution of known concentration.

-

Sample Preparation: Prepare the sample for analysis by dissolving it in methanol to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water is typically used. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

-

Detector Wavelength: Set the UV detector to an appropriate wavelength, such as 231 nm, where the compound exhibits strong absorbance.[2]

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Data Interpretation: Compare the retention time of the major peak in the sample chromatogram to that of the standard. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural confirmation. Studies have shown that the molecule is nearly planar.[7] In the crystal structure, weak aromatic π–π stacking interactions with a centroid–centroid distance of 3.758 Å contribute to the stability of the crystal lattice.[7] This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Core Application: Precursor to Agomelatine

The principal application of (2-Methoxy-1-naphthyl)acetonitrile is its role as a direct precursor in the synthesis of Agomelatine.[2][3] The conversion involves the reduction of the nitrile group to a primary amine, followed by acetylation.

Caption: The synthetic pathway from the nitrile intermediate to Agomelatine.

This two-step sequence is a robust and efficient method for constructing the final drug molecule. The choice of reducing and acetylating agents can be optimized to maximize yield and minimize the formation of impurities, which is a critical consideration in pharmaceutical manufacturing.

Safety and Handling Precautions

(2-Methoxy-1-naphthyl)acetonitrile is classified as a hazardous substance and requires careful handling.[2]

-

Hazard Classification: Class 6.1 (Toxic substances).[2]

-

Acute Toxicity: It is reported to be toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: May cause skin and serious eye irritation.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, at room temperature.[8]

-

Spill Management: In case of a spill, wear a self-contained breathing apparatus and provide adequate ventilation. The spill area should be washed with plenty of water.[5]

Conclusion

(2-Methoxy-1-naphthyl)acetonitrile is a compound of significant interest in medicinal and organic chemistry. Its well-defined physical and chemical properties, coupled with established synthesis and purification protocols, make it a reliable intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher or drug development professional working with this key building block.

References

-

PubChem. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068. Available from: [Link]

-

Acta Crystallographica Section E. 2-(7-Methoxy-1-naphthyl)acetonitrile. Available from: [Link]

-

KM Pharma Solution Private Limited. MSDS - 7-Methoxy-1-Naphthylacetonitrile. Available from: [Link]

- Google Patents. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

HTS Biopharma. 7-Methoxy-1-Naphthylacetonitrile. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kmpharma.in [kmpharma.in]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. 2-(7-Methoxy-1-naphthyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 [chemicalbook.com]

The Ascendant Role of Naphthalene-Based Nitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets.[1][2] When functionalized with a nitrile (cyano) group, this scaffold gives rise to a class of compounds—naphthalene-based nitrile derivatives—with a remarkable spectrum of pharmacological activities.[2] The nitrile group, with its unique electronic properties and ability to participate in various non-covalent interactions, often enhances the binding affinity and modulates the pharmacokinetic profile of the parent molecule.[3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of naphthalene-based nitrile derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols and an analysis of their mechanisms of action, including the modulation of key signaling pathways, are presented to empower researchers in the rational design of novel therapeutics.

Introduction: The Strategic Integration of the Nitrile Moiety into the Naphthalene Framework

The fusion of a naphthalene core with a nitrile functional group creates a unique chemical entity with significant potential in drug discovery. The naphthalene ring system provides a rigid, lipophilic scaffold that can be readily functionalized to optimize interactions with biological targets.[1] The introduction of a nitrile group, a potent electron-withdrawing group, can profoundly influence the molecule's electronic distribution, metabolic stability, and ability to form hydrogen bonds and other dipole-dipole interactions. This strategic combination has led to the development of potent inhibitors of various enzymes and modulators of critical signaling pathways.[2][3] This guide will delve into the key therapeutic areas where these derivatives have shown promise, providing the necessary technical details to facilitate further research and development.

Synthetic Strategies for Naphthalene-Based Nitrile Derivatives

The synthesis of naphthalene-based nitrile derivatives can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the naphthalene ring and the position of the nitrile group.

Knoevenagel Condensation for the Synthesis of Naphthalene-Containing Cyanostilbenes

A prominent method for synthesizing naphthalene-based nitrile derivatives, particularly those with a cyanostilbene-like structure, is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of a naphthaldehyde with an active methylene compound, such as a substituted phenylacetonitrile.[4][6]

Experimental Protocol: Synthesis of 2-Naphthaleno trans-Cyanostilbenes via Knoevenagel Condensation [6]

This protocol describes the synthesis of 2-naphthaleno trans-cyanostilbene analogs, which have demonstrated significant anticancer activity.

Materials:

-

2-Naphthaldehyde

-

Substituted 2-phenylacrylonitrile (e.g., (3,4,5-trimethoxyphenyl)acetonitrile)

-

Sodium methoxide

-

Methanol

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve 2-naphthaldehyde (1 mmol) and the appropriately substituted 2-phenylacrylonitrile (1 mmol) in methanol containing 5% sodium methoxide.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by TLC. The desired product will often precipitate out of the solution as a solid upon completion.

-

Filter the precipitated product.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the 2-naphthaleno trans-cyanostilbene derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis from Naphthonitrile Precursors

Commercially available or readily synthesized naphthalenecarbonitriles serve as versatile starting materials for a variety of derivatives. For instance, 6-methoxy-2-naphthalenecarbonitrile can be a precursor for compounds with anti-inflammatory properties.

Experimental Protocol: Synthesis of N-(6-Methoxy-naphthalen-2-ylmethyl)-methanesulfonamide

This protocol outlines the synthesis of a naphthalene derivative starting from 6-methoxy-naphthalene-2-carbonitrile, which can be further evaluated for its COX inhibitory activity.

Materials:

-

6-Methoxy-naphthalene-2-carbonitrile

-

Palladium on carbon (Pd/C)

-

Methanol

-

Hydrochloric acid

-

Mesyl chloride

-

Triethylamine

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

Reduction of the Nitrile: Perform a catalytic hydrogenation of 6-methoxy-naphthalene-2-carbonitrile using Pd/C in an acidic methanolic solution to yield the corresponding amine.

-

Sulfonylation: Treat the resulting amine with mesyl chloride and triethylamine in dichloromethane to afford N-(6-Methoxy-naphthalen-2-ylmethyl)-methanesulfonamide.

-

Purify the product using column chromatography.

-

Characterize the final compound using spectroscopic methods.

Therapeutic Applications and Biological Evaluation

Naphthalene-based nitrile derivatives have demonstrated significant potential in several key therapeutic areas. Their efficacy is often evaluated using a range of in vitro and in vivo assays.

Anticancer Activity

The antiproliferative properties of naphthalene-based nitriles have been extensively studied, with several compounds showing potent activity against a variety of cancer cell lines.

3.1.1. 2-Naphthaleno trans-Cyanostilbenes as Potent Anticancer Agents

A series of 2-naphthaleno trans-cyanostilbenes have been synthesized and evaluated for their anticancer properties against a panel of 54 human tumor cell lines.[6] The most active compounds in this series demonstrated significant growth inhibition, with GI50 values in the nanomolar range for several cancer cell lines, including colon, CNS, and melanoma cell lines.[6][7]

| Compound ID | Substituent on Phenyl Ring | Cell Line (Example) | GI50 (nM) | Reference |

| 5b | 4-Methoxy | COLO 205 (Colon) | <100 | [6][7] |

| 5c | 3,4,5-Trimethoxy | COLO 205 (Colon) | ≤ 25 | [6][7] |

| 5c | 3,4,5-Trimethoxy | SF-539 (CNS) | ≤ 25 | [6][7] |

| 5c | 3,4,5-Trimethoxy | SK-MEL-5 (Melanoma) | ≤ 25 | [6][7] |

| 5c | 3,4,5-Trimethoxy | MDA-MB-435 (Melanoma) | ≤ 25 | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity [1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., COLO 205, SF-539, SK-MEL-5)

-

96-well plates

-

Complete cell culture medium

-

Naphthalene-based nitrile derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the naphthalene-based nitrile derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values.

Anti-inflammatory Activity

Certain naphthalene-based nitrile derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

3.2.1. Naphthalene-Nicotinonitrile Hybrids as COX-2 Inhibitors

A series of naphthalene-nicotinonitrile hybrids have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes.[2] Several of these compounds exhibited potent and selective inhibition of COX-2, an enzyme upregulated during inflammation.[2]

| Compound ID | R | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3c | C6H5 | C6H5 | 0.21 | 0.04 | 5.25 | [2] |

| 3d | C6H5 | 4-ClC6H4 | 0.43 | 0.07 | 6.14 | [2] |

| 3h | 4-OCH3C6H4 | 4-ClC6H4 | 0.27 | 0.05 | 5.40 | [2] |

| Celecoxib | - | - | 0.28 | 0.06 | 4.67 | [2] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay [8][9]

This enzymatic assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme

-

Reaction buffer (e.g., Tris-HCl)

-

Naphthalene-based nitrile derivative test compounds

-

Known COX-2 inhibitor (e.g., Celecoxib)

-

Stannous chloride solution

-

ELISA kit for prostaglandin E2 (PGE2) measurement

Procedure:

-

Pre-incubation: In a reaction tube, combine the reaction buffer, heme, and the test compound at various concentrations. Add the COX-2 enzyme and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for exactly 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the PGE2 levels in the presence and absence of the test compound. Determine the IC50 value.

Antimicrobial Activity

The naphthalene scaffold is also a key component in several antimicrobial agents. The incorporation of a nitrile group can further enhance this activity.[10]

3.3.1. Antimicrobial Screening of Naphthalene Derivatives

Various naphthalene derivatives, including those synthesized from 2-hydroxy-1-naphthonitrile, have been screened for their antibacterial and antifungal activities.[10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [11]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Naphthalene-based nitrile derivative stock solutions

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, ketoconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Serially dilute the test compounds and standard antimicrobial agents in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration at which no growth is observed.

Mechanism of Action and Signaling Pathways

The biological activities of naphthalene-based nitrile derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

Inhibition of Inflammatory Signaling Pathways

Naphthalene derivatives have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

-

NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Certain naphthalene derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[8]

-

MAPK Pathway: The MAPK family of proteins (ERK, JNK, and p38) are also crucial regulators of inflammation. Their activation leads to the production of pro-inflammatory cytokines. Some 2-phenylnaphthalene derivatives have been shown to reduce the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.[8]

Caption: Inhibition of the NF-κB signaling pathway by naphthalene-based nitrile derivatives.

Caption: General experimental workflow for the development of naphthalene-based nitrile derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of naphthalene-based nitrile derivatives is highly dependent on their substitution patterns.

-

Anticancer Activity: For 2-naphthaleno trans-cyanostilbenes, the presence of methoxy groups on the pendant phenyl ring significantly enhances anticancer activity. The 3,4,5-trimethoxy substitution pattern has been found to be particularly effective.[6][7]

-

Anti-inflammatory Activity: In the case of naphthalene-nicotinonitrile hybrids, the nature and position of substituents on the phenyl rings attached to the nicotinonitrile core play a crucial role in determining both the potency and selectivity of COX-2 inhibition.[2] For instance, the presence of a chloro substituent on one of the phenyl rings was found in some of the most active compounds.[2]

Conclusion and Future Perspectives

Naphthalene-based nitrile derivatives represent a promising class of compounds with a diverse range of therapeutic applications. Their synthetic accessibility and the tunable nature of their physicochemical properties make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics with enhanced efficacy and reduced side effects. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of novel naphthalene-based nitrile derivatives for the treatment of cancer, inflammatory disorders, and infectious diseases.

References

-

Al-Zaydi, K. M. (2009). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Molecules, 14(5), 1703-1711. [Link]

-

Pettit, G. R., et al. (2020). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(15), 1835-1843. [Link]

-

Pettit, G. R., et al. (2020). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed, 32579512. [Link]

-

Brancato, C., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 57, 356-366. [Link]

-

Kos, J., et al. (2016). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Molecules, 21(9), 1195. [Link]

-

Abdel-Aziz, H. A., et al. (2018). Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies. ResearchGate. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Husain, A., et al. (2013). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[6][8][14]oxadiazol-2-ylmethyl]-1H-benzimidazole. Arabian Journal of Chemistry, 10, S2959-S2965. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 24(2), 96-116. [Link]

-

Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(5), 1295-1308. [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry, 2(4), 972-980. [Link]

-

Pandya, A. B., et al. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 2(8), 226-232. [Link]

-

ResearchGate. (n.d.). Naphthyl substituted antimicrobial drugs. Retrieved from [Link]

-

El-Naggar, M., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(71), 43531-43543. [Link]

-

Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(10), 875-891. [Link]

-

International Journal of Trend in Scientific Research and Development. (2018). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

-

OAText. (n.d.). New scaffolds of inhibitors targeting the DNA binding of NF-κB. Retrieved from [Link]

-

Sharma, S., et al. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Archiv der Pharmazie, 339(3), 145-152. [Link]

-

ResearchGate. (2026). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Retrieved from [Link]

-

Gilmore, T. D., et al. (2018). In vitro benchmarking of NF-κB inhibitors. PLoS One, 13(2), e0192773. [Link]

-

Sethi, G., et al. (2012). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 728(1-2), 108-129. [Link]

-

Al-Sanea, M. M., et al. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[4][6][8] Triazol-Thiadiazin Derivatives. Avicenna Journal of Medical Biochemistry, 11(2), 106-112. [Link]

-

Gupta, S. C., et al. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Pharmacognosy Reviews, 4(8), 164-173. [Link]

-

Rasayan Journal of Chemistry. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2018). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-5. [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

Alebachew, M., et al. (2021). Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes. PLoS One, 16(3), e0249253. [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

Zhang, L., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 11(8), 849-862. [Link]

-

PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Synthesis and anticancer activity of 2-phenylacrylonitrile derivatives as tubulin inhibitors. (2021). PubMed. [Link]

-

Oriprobe. (n.d.). Synthesis of 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-methoxy-2-naphthaldehyde.

-

bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. Retrieved from [Link]

-

Pandya, A. B., et al. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

2-Methoxynaphthalene functionalization at C1 position

Executive Summary & Strategic Imperative

2-Methoxynaphthalene (nerolin) is a bicyclic ether whose electronic asymmetry offers distinct sites for functionalization. While the C6 position is industrially famous as the gateway to (S)-Naproxen, the C1 position (alpha-position) represents a critical "ortho-functionalization" node for developing novel fluorophores, chiral ligands, and polycyclic heteroaromatics.

Achieving high fidelity at C1 is non-trivial. The challenge lies in managing the "Peri Effect" —the steric repulsion between the C1 substituent and the C8 proton—and the competing directing power of the methoxy group which activates both C1 (alpha) and C3 (beta).

This guide details the mechanistic logic and validated protocols to exclusively target the C1 position, bypassing thermodynamic isomerization to C6 or directed lithiation to C3.

Mechanistic Foundation: The Battle for Selectivity

The regioselectivity of 2-methoxynaphthalene is governed by the interplay of electronic activation and steric hindrance.

-

Electronic Control (Kinetic): The methoxy group at C2 is an ortho-para director. It activates C1, C3, C6, and C8.

-

C1 (Alpha): Most kinetically active due to resonance stabilization of the arenium ion (sigma complex) where the positive charge is delocalized without disrupting the benzenoid character of the second ring as significantly as beta-attack.

-

C3 (Beta): Activated but kinetically slower than C1 in Electrophilic Aromatic Substitution (EAS).

-

-

Steric Control (Thermodynamic):

-

C1: Subject to significant steric clash with the hydrogen at C8 (Peri-interaction). Bulky electrophiles or high temperatures often lead to reversible attack at C1, followed by rearrangement to the unhindered C6 position.

-

The Rule of Thumb: To hit C1, you must operate under Kinetic Control —low temperatures, short reaction times, and irreversible electrophilic steps.

Figure 1: Decision matrix for regioselective functionalization. C1 is the kinetic EAS product, while C3 is the kinetic lithiation product.

Validated Experimental Protocols

Protocol A: The Gateway – Regioselective C1-Bromination

Objective: Synthesis of 1-bromo-2-methoxynaphthalene. Rationale: This is the most versatile entry point. The C1-Br bond allows subsequent lithium-halogen exchange to access C1-nucleophiles (Li, Mg) without the C3-selectivity issues of direct lithiation.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Why NBS? Molecular bromine (

) is aggressive and can lead to 1,6-dibromination. NBS provides a controlled source of electrophilic bromine.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 2-methoxynaphthalene (15.8 g, 100 mmol) and anhydrous MeCN (100 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (17.8 g, 100 mmol, 1.0 equiv) portion-wise over 30 minutes. Crucial: Do not add all at once to prevent local high concentrations.

-

Reaction: Allow to stir at 0°C for 2 hours, then warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product ( -

Workup: Concentrate MeCN under reduced pressure. Redissolve residue in

(200 mL) and wash with water ( -

Purification: Recrystallize from ethanol.

-

Yield: Expect 90-95% as white crystals.

-

Data Check:

NMR should show a downfield shift of the H8 proton due to the peri-effect of the bromine at C1.

Protocol B: C1-Formylation via Vilsmeier-Haack

Objective: Synthesis of 2-methoxy-1-naphthaldehyde. Rationale: This reaction installs a reactive aldehyde handle. The bulky Vilsmeier reagent attacks the electron-rich C1 exclusively under standard conditions.

Step-by-Step Methodology:

-

Reagent Formation: In a dry flask under

, cool DMF (1.2 equiv) to 0°C. Dropwise add -

Substrate Addition: Dissolve 2-methoxynaphthalene (1.0 equiv) in DMF or 1,2-dichloroethane and add slowly to the reagent at 0°C.

-

Heating: Heat to 80-90°C for 4 hours. Note: Higher temperatures risk demethylation, but 80°C is required to overcome the steric barrier at C1.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: Filter the precipitated solid. Wash with water.[1]

-

Yield: Expect 80-85%.

Protocol C: The "Forbidden" Route – C1-Lithiation via Halogen Exchange

Objective: Generation of 1-lithio-2-methoxynaphthalene.[2][3] Warning: Do NOT use direct lithiation (n-BuLi/TMEDA) on 2-methoxynaphthalene. Literature confirms this favors the C3 position due to the directing group's coordination geometry and the steric protection of C1 [1]. To hit C1, you must use the bromide from Protocol A.

Step-by-Step Methodology:

-

Setup: Dissolve 1-bromo-2-methoxynaphthalene (from Protocol A) in anhydrous THF under Argon.

-

Exchange: Cool to -78°C. Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise. Stir for 30 minutes.

-

Trapping: Add electrophile (e.g.,

for boronic acid, -

Warming: Allow to warm to RT slowly.

Data Summary & Troubleshooting

| Parameter | C1-Functionalization (Kinetic) | C6-Functionalization (Thermodynamic) | C3-Functionalization (Direct Li) |

| Reaction Type | EAS (Bromination, Acylation) | EAS (Isomerization) | Direct Ortho Metalation |

| Key Condition | Low Temp (< 25°C), Non-polar | High Temp (> 100°C), Acidic | n-BuLi / TMEDA |

| Major Product | 1-substituted | 6-substituted (Naproxen-like) | 3-substituted |

| Limiting Factor | Steric "Peri" Effect (C1-C8) | Stability of Sigma Complex | Coordination Geometry |

Common Pitfalls:

-

Isomerization: If performing Friedel-Crafts acylation, using Nitrobenzene as a solvent promotes rearrangement to C6. Use Dichloromethane (DCM) or Carbon Disulfide (

) to lock in the C1 product. -

Demethylation:

is a harsh Lewis acid that can cleave the methyl ether. Use mild Lewis acids (

Visualization of the C1-Lithiation Workflow

Figure 2: The "Self-Validating" route to C1 organometallics. By starting with the bromide, regioselectivity is guaranteed before the metal is introduced.

References

-

Regioselectivity in Lithiation: Betz, J., & Bauer, W. (2002). NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene. Journal of the American Chemical Society.[12] Link

-

Vilsmeier-Haack Protocol: BenchChem. (2025). Synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde from 2-Methoxynaphthalene. Link

-

Friedel-Crafts Selectivity: Kim, S. D., et al. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Elsevier. Link

-

Bromination Methodology: PubChem. (2025). 2-Bromo-6-methoxynaphthalene Compound Summary. Link

-

General Reactivity: Wikipedia. (2025).[5][8][13] 2-Methoxynaphthalene.[1][3][5][14][15] Link

Sources

- 1. 2-bromo-1-methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 11. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sites.wp.odu.edu [sites.wp.odu.edu]

- 13. researchgate.net [researchgate.net]

- 14. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

Strategic Synthesis and Medicinal Utility of 1-Substituted 2-Methoxynaphthalene Derivatives

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes synthetic methodology, mechanistic insight, and medicinal chemistry applications of 1-substituted 2-methoxynaphthalene derivatives.

Executive Summary

The 2-methoxynaphthalene scaffold (nerolin) represents a privileged structure in medicinal chemistry, serving as a critical precursor for non-steroidal anti-inflammatory drugs (NSAIDs), selective estrogen receptor modulators (SERMs), and novel anticancer agents. While the 2,6-disubstituted pattern (e.g., Naproxen) is commercially dominant, 1-substituted 2-methoxynaphthalene derivatives offer a distinct and versatile chemical space. The C1 position, activated by the strong ortho-directing effect of the C2 methoxy group, allows for rapid functionalization via electrophilic aromatic substitution (EAS). This guide analyzes the synthetic architectures, electronic properties, and therapeutic applications of this subclass, providing a validated protocol for the synthesis of the key intermediate: 1-(chloromethyl)-2-methoxynaphthalene.

Structural and Electronic Properties

The C1 Kinetic Advantage

The regioselectivity of 2-methoxynaphthalene is governed by the electron-donating methoxy group (

-

Electronic Activation: The lone pairs on the oxygen atom donate electron density into the naphthalene ring via resonance (+M effect).

-

Regiocontrol: This activation is most pronounced at the ortho (C1) and para (C6) positions relative to the methoxy group.

-

Kinetic vs. Thermodynamic: The C1 position is kinetically favored due to the high electron density and proximity to the activating group (the

-position of the naphthalene ring is inherently more reactive than the

Synthetic Architectures

Accessing 1-substituted derivatives relies on exploiting the nucleophilicity of the C1 carbon. Three primary pathways dominate the literature:

-

Chloromethylation (Blanc Reaction): Generates 1-(chloromethyl)-2-methoxynaphthalene, a versatile electrophile for attaching amines (antifungals) or nucleophilic heterocycles.

-

Formylation (Vilsmeier-Haack): Yields 2-methoxy-1-naphthaldehyde. This aldehyde is a gateway to styryl dyes, chalcones, and Schiff bases.

-

Acylation (Friedel-Crafts): Under kinetic control (low temp, polar solvents), acetylation occurs at C1. This route is often competing with C6 acylation but can be optimized.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the core synthetic divergence from the parent scaffold.

Caption: Divergent electrophilic substitution pathways for 2-methoxynaphthalene targeting the C1 position.